molecular formula C20H17N5O2S B2927471 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 898429-58-8

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2927471
CAS RN: 898429-58-8
M. Wt: 391.45
InChI Key: AGDAFTJWQIMWES-UHFFFAOYSA-N
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Description

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H17N5O2S and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • The compound's derivatives have been investigated for their antimicrobial activities, where novel sulphonamide derivatives showed promising results against various microbial strains. Computational calculations support these findings, suggesting a correlation between theoretical predictions and experimental antimicrobial efficacy (Fahim & Ismael, 2019).

Imaging Probes for Peripheral Benzodiazepine Receptors

  • Imidazo[1,2-a]pyridine derivatives have been synthesized as high-affinity ligands for Peripheral Benzodiazepine Receptors (PBR), indicating potential application in imaging studies for neurological conditions using SPECT. This research demonstrates the chemical versatility and potential biomedical applications of imidazol-phenylpyridazine compounds (Katsifis et al., 2000).

Fluorescent Probes for Mercury Ion Detection

  • The synthesis of novel imidazo[1,2-a]pyridine derivatives that act as efficient fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solution has been reported. This application underscores the compound's relevance in environmental monitoring and safety (Shao et al., 2011).

Melatonin Receptor Ligands

  • A series of imidazo[1,2-a]pyridines has been designed and synthesized as novel melatonin receptor ligands, showing significant affinities and selectivity, which could have implications for treating sleep disorders and related conditions (El Kazzouli et al., 2011).

Antiprotozoal Agents

  • Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown potent in vitro and in vivo activity against protozoal infections, suggesting their use as antiprotozoal agents. This research highlights the potential therapeutic applications of such compounds in combating diseases caused by protozoal pathogens (Ismail et al., 2004).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c26-19(22-12-17-2-1-11-27-17)13-28-20-8-7-18(23-24-20)15-3-5-16(6-4-15)25-10-9-21-14-25/h1-11,14H,12-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDAFTJWQIMWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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